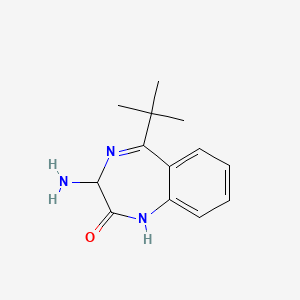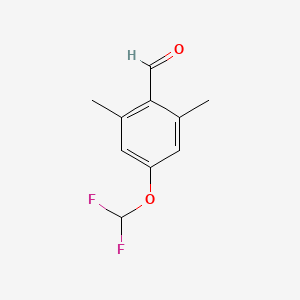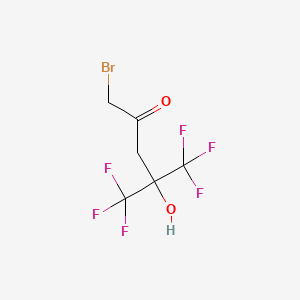
2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- is an organic compound with a complex structure It is characterized by the presence of bromine, hydroxyl, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- typically involves multiple steps. One common method includes the bromination of 2-pentanone followed by the introduction of hydroxyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 4-hydroxy-: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties.
2-Pentanone, 5-hydroxy-: Similar structure but with hydroxyl group at a different position.
1-Bromo-4-hydroxy-2-pentanone: Similar but lacks the trifluoromethyl groups.
Uniqueness
The uniqueness of 2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- lies in its combination of bromine, hydroxyl, and multiple trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101931-62-8 |
|---|---|
Molecular Formula |
C6H5BrF6O2 |
Molecular Weight |
303.00 g/mol |
IUPAC Name |
1-bromo-5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one |
InChI |
InChI=1S/C6H5BrF6O2/c7-2-3(14)1-4(15,5(8,9)10)6(11,12)13/h15H,1-2H2 |
InChI Key |
MTVWNJLYMMAKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CBr)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


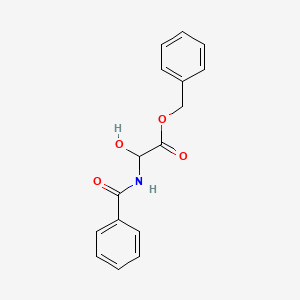
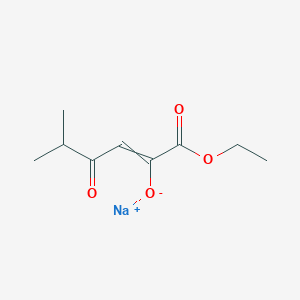
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
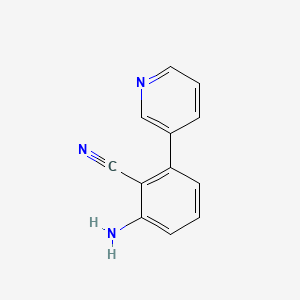
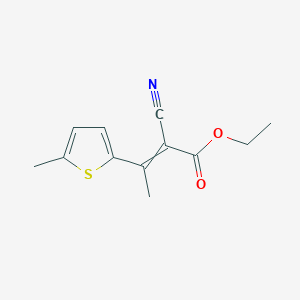
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
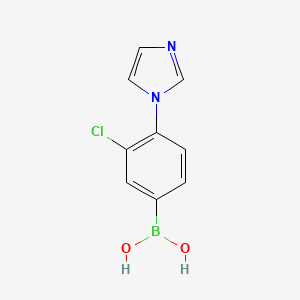

![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
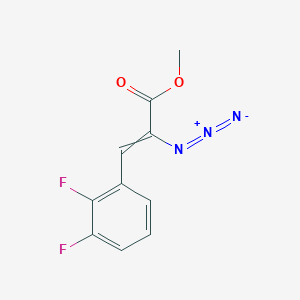
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
